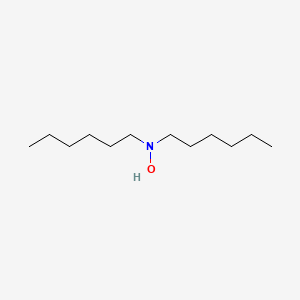
n,n-Dihexylhydroxylamine
Cat. No. B8653373
M. Wt: 201.35 g/mol
InChI Key: ZNAZZYNEJKNPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05144075
Procedure details


A solution of hexanal (5.0 g, 50 mmol) and hydroxylamine hydrochloride (3.8 g, 55 mmol) in 60 ml of methanol is shaken under hydrogen at 40-45 psi (2.8-3.15 Kg/cm2) for two hours at room temperature in the presence of a catalytic amount of 5% platinum on carbon (400 mg). The reaction mixture is then treated following the procedure given in Example 1 to give 4.2 g of crude N,N-di-n-hexylhydroxylamine product as a white solid. The product is identified by 90 MHz 1H NMR and is seen to be contaminated with no more than 5% of hexanal oxime.




Identifiers


|
REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].Cl.[NH2:9][OH:10]>CO.[Pt]>[CH2:1]([N:9]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[OH:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)=O
|
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is then treated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)N(O)CCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
